2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol
CAS No.:
Cat. No.: VC15821270
Molecular Formula: C7H14N4O
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N4O |
|---|---|
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | 2-(4,5-diamino-3-ethylpyrazol-1-yl)ethanol |
| Standard InChI | InChI=1S/C7H14N4O/c1-2-5-6(8)7(9)11(10-5)3-4-12/h12H,2-4,8-9H2,1H3 |
| Standard InChI Key | BYJDYLHRDOSYSU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN(C(=C1N)N)CCO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(4,5-diamino-3-ethylpyrazol-1-yl)ethanol, reflects its core pyrazole ring system. Key features include:
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Amino groups at positions 4 and 5, enabling hydrogen bonding and coordination chemistry.
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Ethyl substituent at position 3, which influences steric and electronic properties.
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Hydroxyethyl side chain at position 1, enhancing solubility in polar solvents .
The canonical SMILES representation, CCC1=NN(C(=C1N)N)CCO, and InChIKey BYJDYLHRDOSYSU-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural confirmation:
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¹H NMR: Peaks corresponding to the ethyl group (δ 1.2–1.5 ppm), hydroxyethyl protons (δ 3.6–4.0 ppm), and aromatic pyrazole protons (δ 6.8–7.2 ppm).
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IR: Stretching vibrations for NH₂ (3350 cm⁻¹), OH (3200 cm⁻¹), and C=N (1600 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(4,5-diamino-3-ethyl-1H-pyrazol-1-yl)ethanol involves multi-step reactions optimized for yield and purity (Figure 1) :
Step 1: Formation of 5-Amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole
Ethyl (ethoxymethylene)cyanoacetate reacts with 2-hydroxyethylhydrazine in ethanol at 70–80°C to form the intermediate 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole .
Step 2: Saponification and Decarboxylation
Hydrolysis with aqueous NaOH converts the ethoxycarbonyl group to a carboxylic acid, followed by decarboxylation at 150°C to yield 5-amino-1-(2'-hydroxyethyl)pyrazole .
Step 3: Nitrosation and Hydrogenation
Treatment with isoamyl nitrite introduces a nitroso group at position 4, which is subsequently reduced via catalytic hydrogenation (Pd/C, H₂) to furnish the final diamino product .
| Parameter | Value | Conditions |
|---|---|---|
| Yield | 72% | After decarboxylation |
| Purity | >98.5% | HPLC analysis |
| Reaction Temperature | 70–150°C | Ethanol/water solvent |
Scalability and Industrial Relevance
The process is scalable to kilogram quantities, with impurities such as 1-methyl-4,5-diamino pyrazole sulfate controlled to <0.7% . Solvent recovery systems minimize waste, aligning with green chemistry principles .
Physicochemical Properties
Solubility and Partitioning
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Water solubility: 666 g/L at 20°C (similar to sulfate analogues) .
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pH-dependent behavior: Aqueous solutions exhibit strong acidity (pH 1.6–1.9 at 5% w/w) .
Thermal Stability
Differential Scanning Calorimetry (DSC) reveals a melting point of 210–215°C with decomposition above 220°C, consistent with thermally stable pyrazole derivatives.
Biological and Industrial Applications
Medicinal Chemistry
Pyrazole derivatives exhibit ligand-like behavior in drug design:
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Hydrogen bonding: Amino groups interact with enzymatic active sites (e.g., kinase inhibitors).
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Metal coordination: Potential chelation of transition metals in metalloproteinase inhibitors .
Dye and Pigment Industries
The compound serves as a precursor for azo dyes, where its diamino groups enable diazo coupling reactions to produce vibrant colors .
Agricultural Chemistry
Research explores its use in herbicidal formulations, leveraging its solubility and stability in aqueous systems.
Future Directions
Targeted Drug Delivery
Functionalization of the hydroxyethyl group with polyethylene glycol (PEG) chains could enhance pharmacokinetic profiles for anticancer agents .
Computational Modeling
Density Functional Theory (DFT) studies may optimize electronic properties for catalysis or sensing applications.
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